molecular formula C21H14Cl2N2O2S B11563060 N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,4-dichlorobenzamide

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,4-dichlorobenzamide

Cat. No.: B11563060
M. Wt: 429.3 g/mol
InChI Key: SNXOJSPVCJPREP-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,4-dichlorobenzamide is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,4-dichlorobenzamide typically involves multiple steps. One common method includes the condensation of 2-aminobenzenethiol with aromatic aldehydes, followed by cyclization to form the benzothiazole ring . The reaction is usually carried out in ethanol as a solvent at elevated temperatures.

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction time . These methods are advantageous due to their efficiency and scalability, making them suitable for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,4-dichlorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Methoxy-substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,4-dichlorobenzamide involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as DprE1, which is crucial for the survival of Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall synthesis, leading to cell death. Additionally, the compound may interact with other proteins and pathways, contributing to its broad-spectrum biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,4-dichlorobenzamide stands out due to its unique combination of benzothiazole and dichlorobenzamide moieties. This structural feature enhances its biological activity and makes it a versatile compound for various applications. Its ability to inhibit specific enzymes and pathways, particularly in antimicrobial and anticancer research, highlights its potential as a lead compound for drug development.

Properties

Molecular Formula

C21H14Cl2N2O2S

Molecular Weight

429.3 g/mol

IUPAC Name

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,4-dichlorobenzamide

InChI

InChI=1S/C21H14Cl2N2O2S/c1-27-18-9-6-12(21-25-16-4-2-3-5-19(16)28-21)10-17(18)24-20(26)14-8-7-13(22)11-15(14)23/h2-11H,1H3,(H,24,26)

InChI Key

SNXOJSPVCJPREP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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